Triphenyltin cyanoacetate
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Overview
Description
Triphenyltin cyanoacetate is an organotin compound that contains a tin atom bonded to three phenyl groups and a cyanoacetate group. This compound is part of the broader class of triphenyltin compounds, which have been extensively studied for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenyltin cyanoacetate typically involves the reaction of triphenyltin chloride with cyanoacetic acid or its derivatives. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The general reaction scheme can be represented as follows:
(C6H5)3SnCl+CH2(CN)COOH→(C6H5)3SnCH2(CN)COO+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Triphenyltin cyanoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenyltin oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Triphenyltin oxide derivatives.
Reduction: Triphenyltin amine derivatives.
Substitution: Various substituted triphenyltin compounds depending on the substituent used.
Scientific Research Applications
Triphenyltin cyanoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to generate radicals or cleave carbon-oxygen bonds.
Biology: Studied for its potential use as an antifouling agent due to its biocidal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in cancer research.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of triphenyltin cyanoacetate involves its interaction with cellular components, leading to the disruption of cellular processes. The compound can bind to proteins and enzymes, inhibiting their function. This results in the disruption of metabolic pathways and cellular homeostasis, leading to cell death. The cyano group in the compound plays a crucial role in its biocidal activity by interfering with cellular respiration .
Comparison with Similar Compounds
Similar Compounds
- Triphenyltin chloride
- Triphenyltin hydroxide
- Triphenyltin acetate
Uniqueness
Triphenyltin cyanoacetate is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. The cyano group enhances the compound’s reactivity and its ability to interact with biological molecules, making it more effective as a biocidal agent compared to other triphenyltin compounds .
Properties
CAS No. |
73927-89-6 |
---|---|
Molecular Formula |
C21H17NO2Sn |
Molecular Weight |
434.1 g/mol |
IUPAC Name |
triphenylstannyl 2-cyanoacetate |
InChI |
InChI=1S/3C6H5.C3H3NO2.Sn/c3*1-2-4-6-5-3-1;4-2-1-3(5)6;/h3*1-5H;1H2,(H,5,6);/q;;;;+1/p-1 |
InChI Key |
RFTABJIVTIKRTN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)CC#N |
Origin of Product |
United States |
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